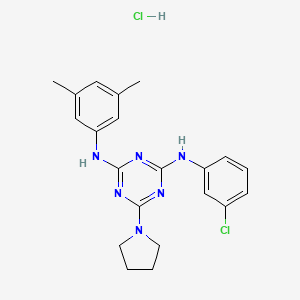
N2-(3-chlorophenyl)-N4-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(3-chlorophenyl)-N4-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H24Cl2N6 and its molecular weight is 431.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Properties
Research by Schwalbe, Williams, and Koetzle (1989) on cycloguanil hydrochloride, a compound structurally similar to the triazine derivative , reveals detailed insights into its crystal structure. They found that the triazine ring atoms are nearly coplanar, with significant displacement for enhanced molecular interaction, showcasing its potential for forming hydrogen bonds and cyclic dimers in solid-state applications (Schwalbe, Williams, & Koetzle, 1989).
Thermal Stability and Solubility in Polymeric Materials
Kun-Li Wang et al. (2008) studied the effect of protonation on the fluorescence of polymers derived from a diamine monomer containing heterocyclic pyridine and triphenylamine groups, revealing high thermal stability and solubility in organic solvents. These polymers exhibited excellent mechanical properties and thermal resistance, making them candidates for advanced material applications, such as self-standing films (Kun-Li Wang, Liou, Liaw, & Huang, 2008).
Hydrogen Bonding and Molecular Recognition
The compound's structural motif, especially its triazine component, has been identified as conducive to hydrogen bonding, crucial for molecular recognition processes. Asanuma et al. (1998) demonstrated that poly(vinyldiaminotriazine) efficiently binds pyrimidine derivatives through hydrogen bonding, indicating the triazine derivative's potential in designing selective molecular recognition systems and its implications in nucleic acid research (Asanuma, Ban, Gotoh, Hishiya, & Komiyama, 1998).
Application in Selective Extraction Processes
Hudson et al. (2006) explored the use of bis(triazinyl)pyridines, which share structural similarities with the compound of interest, for the selective extraction of americium(III) from europium(III), highlighting its potential in waste management and recycling processes involving rare earth and actinide elements (Hudson, Boucher, Braekers, Desreux, Drew, Foreman, Harwood, Hill, Madic, Marken, & Youngs, 2006).
Eigenschaften
IUPAC Name |
4-N-(3-chlorophenyl)-2-N-(3,5-dimethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6.ClH/c1-14-10-15(2)12-18(11-14)24-20-25-19(23-17-7-5-6-16(22)13-17)26-21(27-20)28-8-3-4-9-28;/h5-7,10-13H,3-4,8-9H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILKZLDESSTPKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCCC4)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2398311.png)
![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)
![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)
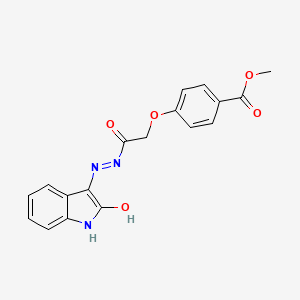
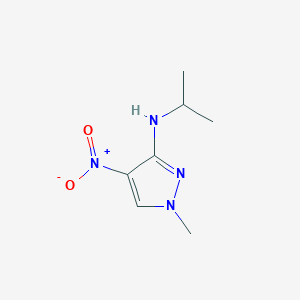
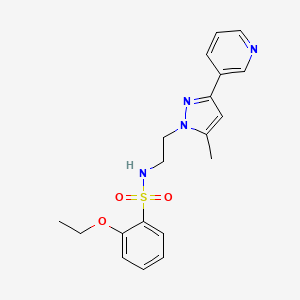
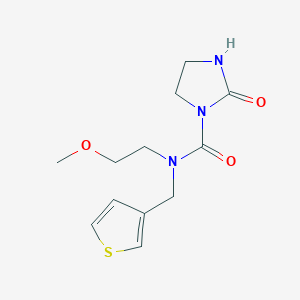

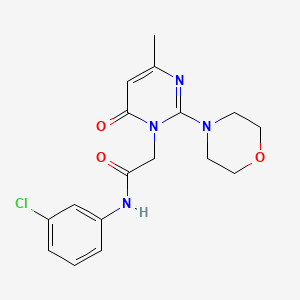
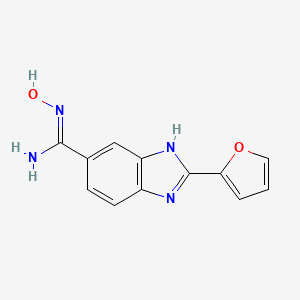
![5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2398327.png)
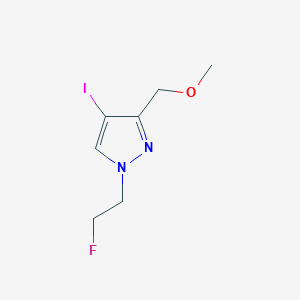

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)